6-Methyl-3-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- typically involve large-scale oxidation processes using chromium trioxide or other oxidizing agents in the presence of suitable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives at the carbonyl group.
Scientific Research Applications
2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the flavor and fragrance industry due to its characteristic minty odor.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-:
3-Methyl-2-cyclohexen-1-one: This compound has a similar cyclic structure but differs in the position of the double bond and the methyl group.
Uniqueness
2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its characteristic minty odor and its presence in various essential oils make it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
23733-65-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
InChI Key |
RLYSXAZAJUMULG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(=CC1=O)C(C)C |
Origin of Product |
United States |
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